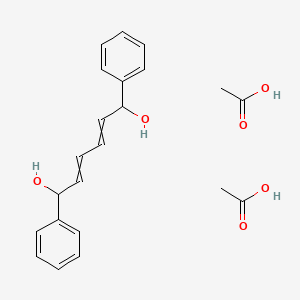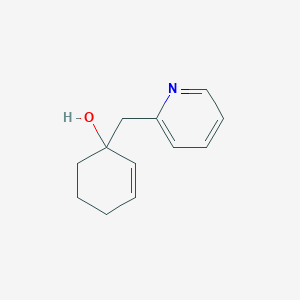![molecular formula C37H60N2 B12575249 N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 192385-40-3](/img/structure/B12575249.png)
N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is an organic compound with the molecular formula C37H60N2 It is characterized by the presence of a pyridine ring attached to an ethenyl group, which is further connected to an aniline derivative with two dodecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Ethenylation: The pyridine derivative is then subjected to ethenylation, where an ethenyl group is introduced. This can be done using reagents like acetylene or vinyl halides under specific conditions.
Aniline Derivative Formation: The final step involves the introduction of the aniline moiety with dodecyl chains. This can be achieved through nucleophilic substitution reactions where the pyridine-ethenyl intermediate reacts with aniline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of reduced derivatives.
Substitution: The aniline moiety can participate in substitution reactions, where the dodecyl chains or other substituents can be replaced with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Reduced pyridine derivatives or saturated hydrocarbons.
Substitution Products: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of specialty chemicals, surfactants, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The pyridine ring and the ethenyl group play a crucial role in binding to these targets, while the dodecyl chains provide hydrophobic interactions that stabilize the compound within the biological environment. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N,N-Diphenyl-4-(pyridin-2-yl)aniline
- N,N-Didodecyl-4-(2-pyridin-4-ylethenyl)aniline
Comparison: N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to the presence of long dodecyl chains, which impart distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its potential applications in areas requiring hydrophobic interactions, such as in surfactants or drug delivery systems. Additionally, the combination of the pyridine ring and the ethenyl group provides specific binding capabilities that can be exploited in various scientific research applications.
Properties
CAS No. |
192385-40-3 |
|---|---|
Molecular Formula |
C37H60N2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
N,N-didodecyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-33-39(34-22-20-18-16-14-12-10-8-6-4-2)37-27-25-35(26-28-37)23-24-36-29-31-38-32-30-36/h23-32H,3-22,33-34H2,1-2H3 |
InChI Key |
PZFFNIHJNYAESA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)

![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
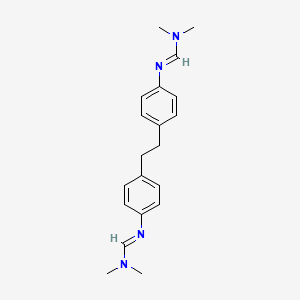
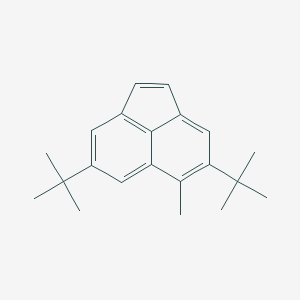
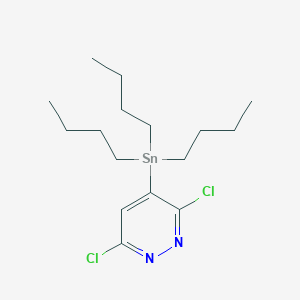

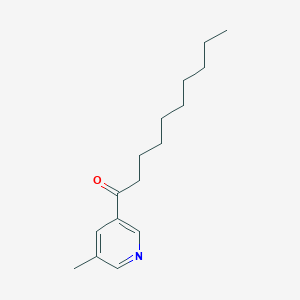
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
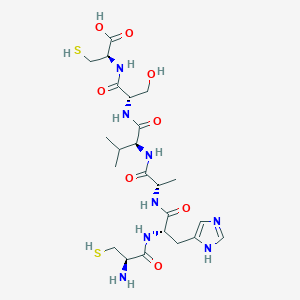
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
